molecular formula C8H8FN3 B13315447 5-[(2-Fluoroethyl)amino]pyridine-2-carbonitrile

5-[(2-Fluoroethyl)amino]pyridine-2-carbonitrile

Cat. No.: B13315447
M. Wt: 165.17 g/mol
InChI Key: GKHMJIXUAAIKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Fluoroethyl)amino]pyridine-2-carbonitrile is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Fluoroethyl)amino]pyridine-2-carbonitrile typically involves the introduction of a fluoroethyl group to a pyridine ring. One common method is the reaction of 2-chloropyridine-5-carbonitrile with 2-fluoroethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Fluoroethyl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluoroethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield a new amine derivative, while oxidation might produce a corresponding ketone or aldehyde.

Scientific Research Applications

5-[(2-Fluoroethyl)amino]pyridine-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate and for its biological activities.

    Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.

    Agricultural Chemistry: Fluorinated compounds are investigated for their use as agrochemicals due to their stability and bioactivity.

Mechanism of Action

The mechanism of action of 5-[(2-Fluoroethyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroethylamine: A simpler analogue with similar functional groups.

    2-Amino-5-fluoropyridine: Another fluorinated pyridine with different substitution patterns.

    5-Fluoropyridine-2-carbonitrile: Lacks the fluoroethyl group but shares the pyridine and nitrile functionalities.

Uniqueness

5-[(2-Fluoroethyl)amino]pyridine-2-carbonitrile is unique due to the combination of the fluoroethyl group and the pyridine ring, which imparts distinct chemical and biological properties. Its specific substitution pattern can lead to unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H8FN3

Molecular Weight

165.17 g/mol

IUPAC Name

5-(2-fluoroethylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C8H8FN3/c9-3-4-11-8-2-1-7(5-10)12-6-8/h1-2,6,11H,3-4H2

InChI Key

GKHMJIXUAAIKTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NCCF)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.